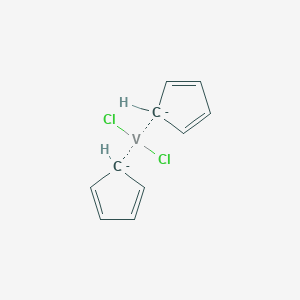

Bis(cyclopentadienyl)vanadium chloride

Description

Properties

IUPAC Name |

cyclopenta-1,3-diene;dichlorovanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5.2ClH.V/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGIRDUNLQIEBM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[V]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2V-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Indigo crystals. | |

| Record name | BIS(CYCLOPENTADIENYL)VANADIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

12701-79-0, 12083-48-6 | |

| Record name | BIS(CYCLOPENTADIENYL)VANADIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vanadocene dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012083486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium, chlorobis(eta5-2,4-cyclopentadien-1-yl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(cyclopentadienyl)vanadium Chloride for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of bis(cyclopentadienyl)vanadium chloride (Cp₂VCl₂), also known as vanadocene dichloride. This organometallic compound has garnered significant interest within the research and drug development communities for its potential as an anticancer agent. This document outlines the primary synthetic methodologies, presents key quantitative data, and offers a detailed experimental protocol for its preparation. Furthermore, it visualizes the proposed mechanism of cellular uptake, a critical aspect for its application in drug delivery. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and in-depth understanding of the synthesis and biological context of this promising compound.

Introduction

This compound, Cp₂VCl₂, is a paramagnetic organovanadium compound that has been extensively studied for its catalytic and, more recently, its therapeutic properties.[1] Structurally analogous to titanocene dichloride, a compound that has undergone clinical trials as an anticancer drug, vanadocene dichloride has demonstrated potent cytotoxic activity against various cancer cell lines.[2] Its proposed mechanism of action involves interaction with the protein transferrin, facilitating its transport into cancer cells, which often overexpress transferrin receptors.[3][4] This targeted delivery mechanism makes Cp₂VCl₂ a compelling candidate for further investigation in oncology.

This guide focuses on the chemical synthesis of this compound, providing the necessary information for its preparation in a laboratory setting.

Synthetic Methodologies

The most common and historically significant method for the synthesis of this compound is the reaction of a vanadium(IV) precursor with a cyclopentadienyl anion source.[2] Variations of this method exist, primarily differing in the choice of vanadium starting material and the cyclopentadienylating agent.

Primary Synthesis Route: From Vanadium Tetrachloride

The original and most widely cited synthesis, first reported by Wilkinson and Birmingham in 1954, involves the reaction of vanadium tetrachloride (VCl₄) with sodium cyclopentadienide (NaC₅H₅) in an inert solvent, typically tetrahydrofuran (THF).[2]

Reaction: VCl₄ + 2 NaC₅H₅ → (C₅H₅)₂VCl₂ + 2 NaCl

This reaction proceeds via a salt metathesis mechanism, where the cyclopentadienyl anions displace two chloride ligands from the vanadium center.

Alternative Synthesis Route: From Vanadium(III) Precursors

An alternative approach utilizes a vanadium(III) precursor, such as vanadium(III) chloride tetrahydrofuran complex (VCl₃(THF)₃). This method involves the initial formation of a vanadium(III) cyclopentadienyl intermediate, followed by an in-situ oxidation to the desired vanadium(IV) compound. This can be a useful alternative as VCl₃(THF)₃ is often more readily available and easier to handle than the highly reactive and moisture-sensitive VCl₄.[3]

Quantitative Data Summary

The yield of this compound can vary depending on the specific reaction conditions and the purity of the starting materials. The following table summarizes typical yields reported in the literature for various synthetic approaches.

| Vanadium Precursor | Cyclopentadienyl Source | Solvent | Reported Yield (%) | Reference |

| VCl₄ | NaC₅H₅ | THF | 50-60 | Wilkinson & Birmingham, 1954 |

| VCl₃(THF)₃ | (CH₃)₄C₂(C₅H₄MgCl·2THF)₂ | Toluene/DME | Moderate (not specified) | Semantic Scholar[3] |

| VCl₄ | Lithiated Cyclopentadienides | Not specified | 36-56 (for derivatives) | ResearchGate[5] |

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound based on the original method by Wilkinson and Birmingham, adapted with modern laboratory practices.

Safety Precautions:

-

Vanadium tetrachloride is a highly corrosive and moisture-sensitive liquid. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

-

Tetrahydrofuran (THF) is a flammable solvent and can form explosive peroxides. Use freshly distilled, dry, and peroxide-free THF.

-

Sodium metal, used for the preparation of sodium cyclopentadienide, is highly reactive with water. Handle with extreme care.

-

This compound is toxic if swallowed and causes skin and eye irritation.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Materials and Reagents:

-

Vanadium tetrachloride (VCl₄)

-

Sodium metal (Na)

-

Dicyclopentadiene (cracked immediately before use to obtain fresh cyclopentadiene)

-

Tetrahydrofuran (THF), anhydrous and freshly distilled

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Schlenk line or glovebox

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser

-

Cannula for liquid transfers

-

Filter funnel (Schlenk type)

-

Standard glassware

Procedure:

Part A: Preparation of Sodium Cyclopentadienide (NaC₅H₅)

-

Under an inert atmosphere, place freshly cut sodium metal into a three-neck flask containing anhydrous THF.

-

Cool the flask in an ice bath.

-

Slowly add freshly cracked cyclopentadiene dropwise to the stirred suspension of sodium in THF. The reaction is exothermic and will produce hydrogen gas. Ensure adequate venting.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until all the sodium has reacted, and a pink or pale-tan solution of sodium cyclopentadienide is formed.

Part B: Synthesis of this compound

-

In a separate Schlenk flask, prepare a solution of vanadium tetrachloride in anhydrous THF.

-

Cool both the sodium cyclopentadienide solution and the vanadium tetrachloride solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the vanadium tetrachloride solution to the stirred sodium cyclopentadienide solution via cannula transfer over a period of 1-2 hours. A color change to dark green or brown should be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure to obtain a solid residue.

Part C: Work-up and Purification

-

Extract the solid residue with toluene. Sodium chloride, a byproduct of the reaction, is insoluble in toluene and can be separated by filtration.

-

Filter the toluene solution through a cannula filter to remove the precipitated sodium chloride.

-

Wash the filtrate with a small amount of dilute hydrochloric acid to remove any unreacted starting materials or byproducts.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene under reduced pressure to yield crude this compound as a green crystalline solid.

-

The product can be further purified by recrystallization from a suitable solvent system, such as toluene/heptane or dichloromethane/hexane.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

-

Melting Point: Decomposes above 182-194 °C.[5]

-

Infrared (IR) Spectroscopy: To identify the characteristic C-H and C-C vibrations of the cyclopentadienyl rings.

-

Magnetic Susceptibility: To confirm the paramagnetic nature of the d¹ vanadium(IV) center.

-

Elemental Analysis: To determine the percentage composition of C, H, and Cl.

Proposed Biological Action and Visualization

The potential of this compound as an anticancer agent is believed to be linked to its ability to be transported into cancer cells via the transferrin protein. The following diagram illustrates this proposed pathway.

Caption: Proposed pathway for the cellular uptake of vanadocene dichloride.

The diagram illustrates the binding of the active vanadium species from this compound to apo-transferrin in the extracellular space. This complex is then recognized by the transferrin receptor on the surface of cancer cells and internalized via endocytosis. The acidic environment of the endosome facilitates the release of the vanadium ion, which can then induce apoptosis.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, a compound of significant interest in the field of medicinal inorganic chemistry. By providing a clear experimental protocol, summarizing quantitative data, and visualizing its proposed biological transport mechanism, this document aims to facilitate further research and development of this promising anticancer agent. The synthetic procedures described herein, when conducted with appropriate safety precautions and under inert conditions, should allow for the reliable preparation of this important organometallic compound.

References

- 1. Binding of V(IV) to human transferrin: potential relevance to anticancer activity of vanadocene dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vanadocene dichloride - Wikipedia [en.wikipedia.org]

- 3. Synthesis , crystal structure and reactions of a tetramethylethano-bridged vanadocene dichloride , ( CH 3 ) 4 C 2 ( CsH 4 ) zVClz | Semantic Scholar [semanticscholar.org]

- 4. Constructing transferrin receptor targeted drug delivery system by using doxorubicin hydrochloride and vanadocene dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfachemic.com [alfachemic.com]

- 6. The role of transferrin in the mechanism of cellular iron uptake - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Crystal Structure of Vanadocene Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadocene dichloride, an organometallic compound with the formula (C₅H₅)₂VCl₂, has garnered significant interest for its potential as an anticancer agent. Understanding its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of more potent and selective derivatives. This technical guide provides a comprehensive overview of the crystal structure of vanadocene dichloride, detailing its molecular geometry and key structural parameters. Furthermore, it outlines the experimental protocols for its synthesis and crystallographic analysis. The guide also delves into the molecular mechanisms of its anticancer activity, visualizing the key signaling pathways affected by this compound.

Crystal Structure and Molecular Geometry

Vanadocene dichloride crystallizes in the monoclinic space group C2/c. The vanadium(IV) center is coordinated by two cyclopentadienyl (Cp) ligands and two chloride ligands in a distorted tetrahedral geometry. The two Cp rings are not perfectly parallel, but are tilted with respect to each other.

Crystallographic Data

The following table summarizes the key crystallographic data for vanadocene dichloride.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.968(4) |

| b (Å) | 7.893(2) |

| c (Å) | 10.081(3) |

| α (°) | 90 |

| β (°) | 108.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1054.4 |

| Z | 4 |

Key Bond Lengths and Angles

The molecular structure of vanadocene dichloride is characterized by the following bond lengths and angles, which are crucial for understanding its reactivity and interactions with biological macromolecules.

| Bond | Length (Å) | Angle | Angle (°) |

| V-Cl | 2.379(1) | Cl-V-Cl | 95.7(1) |

| V-C(Cp) (avg.) | 2.28 | Cp(centroid)-V-Cp(centroid) | 134.5 |

Experimental Protocols

Synthesis of Vanadocene Dichloride

The synthesis of vanadocene dichloride is typically carried out following the method originally described by Wilkinson and Birmingham.[1]

Materials:

-

Vanadium tetrachloride (VCl₄)

-

Sodium cyclopentadienide (NaC₅H₅)

-

Tetrahydrofuran (THF), freshly distilled and oxygen-free

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Chloroform (CHCl₃)

-

Standard Schlenk line apparatus

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

A solution of sodium cyclopentadienide in THF is prepared by reacting sodium metal with freshly cracked cyclopentadiene in THF under an inert atmosphere.

-

The solution of sodium cyclopentadienide is then slowly added to a stirred solution of vanadium tetrachloride in THF at a low temperature (typically -78 °C).

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The solvent is removed under reduced pressure.

-

The resulting solid residue is extracted with toluene.

-

The toluene extract is filtered, and the filtrate is concentrated.

-

The concentrated solution is then treated with a solution of HCl in chloroform to precipitate the crude vanadocene dichloride.

-

The crude product is collected by filtration, washed with a small amount of cold toluene, and dried under vacuum.

-

Recrystallization from hot toluene yields green crystals of vanadocene dichloride.

Single-Crystal X-ray Diffraction

High-quality single crystals of vanadocene dichloride suitable for X-ray diffraction can be obtained by slow evaporation of a saturated toluene solution.

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

-

Low-temperature device (e.g., nitrogen or helium cryostream).

Procedure:

-

A suitable single crystal is selected and mounted on a glass fiber or a cryoloop.

-

The crystal is centered on the goniometer head of the diffractometer.

-

The unit cell parameters are determined from a preliminary set of reflections.

-

A full sphere of diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The collected data are processed, including integration of the reflection intensities, and corrected for Lorentz and polarization effects.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Anticancer Mechanism and Signaling Pathways

Vanadocene dichloride exhibits its anticancer properties through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis. Two key pathways have been identified: the inhibition of Aurora B kinase and the disruption of microtubule dynamics.

Inhibition of Aurora B Kinase

Vanadocene dichloride has been shown to inhibit the activity of Aurora B kinase, a key regulator of mitosis.[2][3] This inhibition leads to defects in chromosome segregation and ultimately triggers apoptosis.

Caption: Inhibition of Aurora B Kinase by Vanadocene Dichloride.

Disruption of Microtubule Dynamics

Another crucial mechanism of action for vanadocene dichloride is its ability to interfere with microtubule polymerization and depolymerization. This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.

Caption: Disruption of Microtubule Dynamics by Vanadocene Dichloride.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of vanadocene dichloride, a compound with promising anticancer activity. The provided crystallographic data and molecular geometry offer a fundamental basis for understanding its chemical properties and biological interactions. The detailed experimental protocols for its synthesis and structural determination serve as a valuable resource for researchers in the field. Furthermore, the elucidation of its mechanisms of action, particularly the inhibition of Aurora B kinase and the disruption of microtubule dynamics, provides a clear rationale for its continued investigation and development as a potential therapeutic agent. The signaling pathway diagrams presented herein offer a visual summary of these complex cellular processes, aiding in the conceptualization of future research directions.

References

An In-depth Technical Guide to Bis(cyclopentadienyl)vanadium(IV) Dichloride: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(cyclopentadienyl)vanadium(IV) dichloride, commonly known as vanadocene dichloride ((C₅H₅)₂VCl₂), is an organometallic compound that has garnered significant interest in both synthetic chemistry and pharmacology. As a paramagnetic 17-electron complex, its unique electronic structure and reactivity have made it a valuable precursor in organometallic synthesis. More recently, (C₅H₅)₂VCl₂ has emerged as a promising candidate in the field of medicinal inorganic chemistry, particularly for its potent anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of (C₅H₅)₂VCl₂, detailed experimental protocols for its synthesis and characterization, and an in-depth look at its mechanism of action as an anticancer agent, with a focus on its interaction with key cellular targets.

Physical and Chemical Properties

(C₅H₅)₂VCl₂ is a green crystalline solid that is sensitive to air and moisture.[1] Its key physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₀Cl₂V | [1] |

| Molecular Weight | 252.03 g/mol | [1][2] |

| Appearance | Green crystalline powder/solid | [1] |

| CAS Number | 12083-48-6 | [1] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 182-194 °C (decomposes) | [1] |

| Density | 1.6 g/cm³ | [1] |

| Solubility | Soluble in chloroform, ethanol. Reacts with water. | [3][4] |

| Stability | Air and moisture sensitive. | [1] |

| Paramagnetism | Paramagnetic due to one unpaired electron. | [5] |

Experimental Protocols

Synthesis of (C₅H₅)₂VCl₂

The synthesis of bis(cyclopentadienyl)vanadium(IV) dichloride was first reported by Wilkinson and Birmingham in 1954.[6] The following protocol is based on their original method.

Materials:

-

Vanadium tetrachloride (VCl₄)

-

Sodium cyclopentadienide (NaC₅H₅)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous chloroform

-

Anhydrous toluene

-

Hydrogen chloride (gas)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: All manipulations must be carried out under an inert atmosphere (argon or nitrogen) using Schlenk techniques. All glassware should be thoroughly dried before use.

-

Reaction: A solution of sodium cyclopentadienide (NaC₅H₅) in anhydrous tetrahydrofuran (THF) is prepared. To this solution, a stoichiometric amount of vanadium tetrachloride (VCl₄) is added slowly with stirring at room temperature. The reaction mixture is stirred for several hours to ensure complete reaction.

-

Work-up: The solvent (THF) is removed under vacuum. The resulting solid residue is extracted with anhydrous chloroform.

-

Purification: The chloroform extract is treated with a stream of dry hydrogen chloride gas, leading to the precipitation of crude (C₅H₅)₂VCl₂. The crude product is then purified by recrystallization from hot toluene to yield green crystals of (C₅H₅)₂VCl₂.[7][8][9]

-

Storage: The purified (C₅H₅)₂VCl₂ should be stored in a tightly sealed container under an inert atmosphere in a refrigerator (+4°C) to prevent decomposition.[1]

Characterization Methods

Objective: To identify the characteristic vibrational modes of the cyclopentadienyl ligands and the vanadium-chloride bonds.

Methodology:

-

Sample Preparation: A small amount of the crystalline (C₅H₅)₂VCl₂ is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol oil and placing the paste between two KBr plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or Nujol should be recorded and subtracted from the sample spectrum.

-

Expected Data: The spectrum will show characteristic peaks for the C-H stretching and bending modes of the cyclopentadienyl rings, as well as vibrations corresponding to the V-Cl bonds.

Objective: To study the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: A dilute solution of (C₅H₅)₂VCl₂ is prepared in a suitable, UV-transparent solvent such as chloroform or ethanol. The concentration should be adjusted to obtain an absorbance reading within the linear range of the spectrophotometer (typically below 1.5).

-

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference.

-

Expected Data: The spectrum will display absorption bands corresponding to d-d electronic transitions of the vanadium center and charge-transfer bands.

Objective: To characterize the paramagnetic V(IV) center.

Methodology:

-

Sample Preparation: The EPR spectrum can be recorded on a powdered solid sample or a frozen solution of (C₅H₅)₂VCl₂ in a suitable solvent (e.g., toluene or chloroform) at low temperatures (e.g., 77 K, liquid nitrogen temperature).

-

Data Acquisition: The spectrum is recorded using an X-band EPR spectrometer. The magnetic field is swept while the microwave frequency is held constant.

-

Expected Data: Due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2), the EPR spectrum is expected to show a characteristic eight-line hyperfine splitting pattern. The g-values and hyperfine coupling constants (A) can be determined from the spectrum, providing information about the electronic environment of the vanadium center.[10]

Anticancer Activity and Mechanism of Action

(C₅H₅)₂VCl₂ has demonstrated significant antiproliferative activity against a variety of cancer cell lines.[5] Its mechanism of action is multifaceted and distinct from traditional platinum-based anticancer drugs.

Induction of Apoptosis

(C₅H₅)₂VCl₂ induces programmed cell death (apoptosis) in cancer cells. This process is initiated through the intrinsic mitochondrial pathway, characterized by:

-

Alteration of Mitochondrial Membrane Potential: The compound disrupts the integrity of the mitochondrial membrane.

-

Regulation of Bcl-2 Family Proteins: It modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria.[6]

Inhibition of Aurora B Kinase and Mitotic Disruption

A key mechanism of action for (C₅H₅)₂VCl₂ is the inhibition of Aurora B kinase, a critical regulator of mitosis.[6] This inhibition leads to:

-

Chromosomal Misalignment: Aurora B is essential for the proper attachment of microtubules to the kinetochores of chromosomes during metaphase. Inhibition of Aurora B by (C₅H₅)₂VCl₂ results in incorrect attachments and failure of chromosomes to align at the metaphase plate.[6]

-

G2/M Cell Cycle Arrest: The spindle assembly checkpoint (SAC) detects these chromosomal alignment defects, leading to an arrest of the cell cycle in the G2/M phase, preventing cell division.

-

Microtubule Depolymerization: (C₅H₅)₂VCl₂ has also been shown to cause the depolymerization of interphase microtubules.[6]

-

Inhibition of Mitotic Kinesin Eg5: The compound can also inhibit the ATPase activity of the mitotic kinesin Eg5, further contributing to mitotic arrest.[6]

The following diagram illustrates the signaling pathway of Aurora B kinase and the points of intervention by (C₅H₅)₂VCl₂.

Interaction with Transferrin

The transport of (C₅H₅)₂VCl₂ into cancer cells is thought to be facilitated by the protein transferrin. Cancer cells often overexpress transferrin receptors on their surface to meet their high demand for iron. (C₅H₅)₂VCl₂ can bind to transferrin, which is then taken up by the cancer cells through receptor-mediated endocytosis. This interaction provides a potential mechanism for the selective delivery of the vanadium compound to tumor cells.

The diagram below outlines the proposed experimental workflow for studying the interaction between (C₅H₅)₂VCl₂ and transferrin.

Conclusion

Bis(cyclopentadienyl)vanadium(IV) dichloride is a fascinating organometallic compound with a rich chemistry and promising biological activity. Its utility as a synthetic precursor is complemented by its potential as an anticancer agent with a unique mechanism of action that targets key mitotic regulators like Aurora B kinase. The detailed understanding of its physical, chemical, and biological properties presented in this guide is intended to support further research and development of this and related metallocenes for therapeutic applications. The provided experimental protocols offer a foundation for the synthesis and characterization of (C₅H₅)₂VCl₂, enabling researchers to explore its potential in greater depth. As our understanding of the intricate cellular pathways affected by this compound grows, so too will the opportunities for designing novel and effective metal-based cancer therapies.

References

- 1. Molecular genotoxicity profiles of apoptosis-inducing vanadocene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Roles of Aurora kinases in mitosis and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cluster.dicp.ac.cn [cluster.dicp.ac.cn]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Vanadocene dichloride induces apoptosis in HeLa cells through depolymerization of microtubules and inhibition of Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.rsc.org [pubs.rsc.org]

Unveiling the Paramagnetic Nature of Bis(cyclopentadienyl)vanadium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(cyclopentadienyl)vanadium chloride, commonly known as vanadocene dichloride (Cp₂VCl₂), is an organometallic compound that has garnered significant interest due to its unique electronic properties and potential therapeutic applications, particularly in cancer research. As a vanadium(IV) complex, it possesses a d¹ electron configuration, rendering it paramagnetic. This intrinsic paramagnetism is a key characteristic that influences its reactivity and is fundamental to its study and application. This technical guide provides an in-depth exploration of the paramagnetic properties of Cp₂VCl₂, detailing the experimental methodologies used for its characterization and presenting key quantitative data. Furthermore, it delves into the compound's proposed mechanism of anticancer action, illustrating the involved signaling pathways.

Paramagnetic Properties: Quantitative Data

The paramagnetic nature of this compound arises from the presence of a single unpaired electron in the vanadium(IV) center. This property is quantified through measurements of its magnetic susceptibility and effective magnetic moment. The magnetic behavior of Cp₂VCl₂ deviates from pure spin-only magnetism due to ligand field effects, spin-orbit coupling, and intermolecular spin-spin exchange interactions.

A detailed study of the magnetic properties of a crystalline powder of Cp₂VCl₂ has provided temperature-dependent magnetic susceptibility data. These measurements are crucial for understanding the electronic structure and the extent of magnetic interactions within the solid state.

| Temperature (K) | Effective Magnetic Moment (μ_eff) [μ_B] | Molar Magnetic Susceptibility (χ_m) [10⁻⁶ cm³/mol] |

| 2 | 1.68 | 35200 |

| 5 | 1.69 | 14300 |

| 10 | 1.70 | 7250 |

| 20 | 1.71 | 3650 |

| 50 | 1.72 | 1480 |

| 100 | 1.73 | 745 |

| 200 | 1.73 | 375 |

| 300 | 1.73 | 250 |

Table 1: Temperature dependence of the effective magnetic moment and molar magnetic susceptibility of this compound. Data adapted from Kuiper et al., 2012.

Experimental Protocols

Determination of Magnetic Susceptibility using the Faraday Method

The magnetic susceptibility of this compound is determined using a Faraday balance, a sensitive technique for measuring the force exerted on a sample by a non-uniform magnetic field.

Methodology:

-

Sample Preparation: A precisely weighed sample of crystalline this compound (approximately 10-20 mg) is placed in a sample holder, typically made of a diamagnetic material like quartz.

-

Instrumentation: The measurement is performed using a Faraday balance, which consists of a sensitive microbalance, a powerful electromagnet capable of generating a strong, non-uniform magnetic field, and a temperature control system (cryostat).

-

Measurement Procedure:

-

The sample holder is suspended from the microbalance and positioned in the region of the magnetic field where the product of the field strength (H) and the field gradient (dH/dx) is maximal and constant over the sample volume.

-

The apparent weight of the sample is measured in the absence of the magnetic field (W₀).

-

The magnetic field is then applied, and the apparent weight of the sample is measured again (W).

-

The difference in weight (ΔW = W - W₀) is directly proportional to the magnetic susceptibility of the sample.

-

-

Data Analysis: The molar magnetic susceptibility (χ_m) is calculated using the following formula:

χ_m = (ΔW * g * M) / (m * H * dH/dx)

where:

-

g is the acceleration due to gravity.

-

M is the molar mass of the compound.

-

m is the mass of the sample.

-

H is the magnetic field strength.

-

dH/dx is the magnetic field gradient.

-

-

Temperature Dependence: To obtain the data presented in Table 1, this procedure is repeated at various temperatures using a cryostat to control the sample environment.

An In-depth Technical Guide to Bis(cyclopentadienyl)vanadium chloride (CAS Number 12083-48-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(cyclopentadienyl)vanadium chloride, also known as vanadocene dichloride, is an organometallic compound with the chemical formula (C₅H₅)₂VCl₂. It has garnered significant interest in the scientific community, primarily for its potential as an anticancer agent. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, characterization, and its multifaceted mechanism of action as a promising therapeutic candidate. Detailed experimental protocols for its synthesis, characterization, and key biological assays are provided to facilitate further research and development.

Physicochemical Properties

This compound is a green crystalline solid that is sensitive to air and moisture, and it decomposes in water.[1][2] It is a paramagnetic compound due to the presence of an unpaired electron in the vanadium(IV) center.[3] This property, while fundamental to its reactivity, poses challenges for characterization by nuclear magnetic resonance (NMR) spectroscopy.[3]

| Property | Value | Reference(s) |

| CAS Number | 12083-48-6 | |

| Molecular Formula | C₁₀H₁₀Cl₂V | |

| Molecular Weight | 252.03 g/mol | [4] |

| Appearance | Green crystalline solid | [5] |

| Melting Point | 182-194 °C (decomposes) | [6] |

| Density | 1.6 g/cm³ | [6] |

| Solubility | Soluble in chloroform, ethanol; reacts with water | [6] |

| Crystal Structure | Monoclinic | [7] |

Synthesis and Characterization

Synthesis

The synthesis of this compound was first reported by Wilkinson and Birmingham. The most common laboratory synthesis involves the reaction of sodium cyclopentadienide (NaC₅H₅) with vanadium tetrachloride (VCl₄) in an inert solvent such as tetrahydrofuran (THF).[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Vanadium tetrachloride (VCl₄)

-

Sodium cyclopentadienide (NaC₅H₅) solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Chloroform

-

Hydrogen chloride (gas or solution in a suitable solvent)

-

Toluene

-

Standard Schlenk line and glassware

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, a solution of sodium cyclopentadienide in THF is slowly added to a stirred solution of vanadium tetrachloride in THF at a low temperature (typically -78 °C using a dry ice/acetone bath).

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The solvent is removed under vacuum.

-

The resulting solid residue is extracted with chloroform.

-

The chloroform extract is treated with hydrogen chloride.

-

The crude product is then recrystallized from toluene to yield green crystals of this compound.

Characterization

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for confirming the presence of the cyclopentadienyl ligands.

Experimental Protocol: FT-IR Spectroscopy of this compound

Sample Preparation:

-

KBr Pellet Method: A small amount of the crystalline sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8][9]

-

Nujol Mull Method: A small amount of the sample is ground with a drop of Nujol (mineral oil) to form a paste. This mull is then placed between two KBr or NaCl plates.[9]

Data Acquisition:

-

The prepared sample is placed in the sample holder of an FT-IR spectrometer.

-

A background spectrum of the KBr pellet or Nujol is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The background spectrum is subtracted from the sample spectrum to obtain the final IR spectrum of the compound.

Expected Absorptions: The IR spectrum will show characteristic absorption bands for the C-H and C-C vibrations of the cyclopentadienyl rings.

Anticancer Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against a variety of cancer cell lines.[10] Its mechanism of action is multifactorial, targeting several key cellular processes.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell line and experimental conditions.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | 8.61 | [11][12] |

| Caki-1 | Renal Cell Carcinoma | 6.5 | [1] |

| MOLT-4 | T-lymphoblastic leukemia | (Active) | [10] |

Induction of Apoptosis

A primary mechanism of action is the induction of apoptosis, or programmed cell death.[5] This is characterized by morphological and biochemical changes, including DNA fragmentation.

Experimental Protocol: TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method to detect DNA fragmentation in apoptotic cells.[4][13][14]

Procedure:

-

Cell Fixation and Permeabilization:

-

TUNEL Reaction:

-

Detection and Analysis:

dot

Caption: Apoptosis induction by this compound via mitochondrial stress.

Disruption of Microtubule Dynamics

This compound has been shown to interfere with microtubule polymerization, a critical process for cell division and intracellular transport.[5]

Experimental Protocol: In Vitro Microtubule Polymerization Assay

This assay measures the effect of the compound on the assembly of purified tubulin into microtubules, often by monitoring the change in turbidity.[3][15]

Procedure:

-

Reaction Setup:

-

Polymerization Monitoring:

-

Transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm or 350 nm over time, which corresponds to the extent of microtubule polymerization.

-

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - FR [thermofisher.com]

- 3. In vitro tubulin polymerization assay [bio-protocol.org]

- 4. opentrons.com [opentrons.com]

- 5. Vanadocene dichloride induces apoptosis in HeLa cells through depolymerization of microtubules and inhibition of Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. Vanadium Complexes as Potential Anticancer Agents [mdpi.com]

- 11. Vanadocene dichloride inhibits cell proliferation by targeting Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. assaygenie.com [assaygenie.com]

- 14. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dichlorobis(η⁵-cyclopentadienyl)vanadium(IV) (Cp₂VCl₂)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the organometallic complex Dichlorobis(η⁵-cyclopentadienyl)vanadium(IV), commonly known as Vanadocene Dichloride (Cp₂VCl₂). It details its fundamental chemical and physical properties, a standard synthesis protocol, and its relevance in various research applications, including its investigation as a potential therapeutic agent.

Core Properties and Formula

Cp₂VCl₂ is an organovanadium compound with a vanadium(IV) center.[1] It is a structural analog of titanocene dichloride, with the key difference being the vanadium metal center.[1] This compound possesses one unpaired electron, rendering it paramagnetic.[1][2][3][4]

The table below summarizes the key quantitative data for Cp₂VCl₂.

| Property | Value | Citations |

| Chemical Formula | C₁₀H₁₀Cl₂V | [1][2][5][6] |

| Molecular Weight | 252.03 g/mol | [1][2][5][6] |

| IUPAC Name | Dichlorobis(η⁵-cyclopentadienyl)vanadium | [1] |

| CAS Number | 12083-48-6 | [1][2][6] |

| Appearance | Green solid; green to dark green powder/crystals | [1][2][6] |

| Density | 1.7 g/mL | [1] |

| Melting/Boiling Point | Decomposes upon heating | [1][2] |

| Solubility in Water | Insoluble | [2] |

Molecular Structure and Composition

The structure of Cp₂VCl₂ consists of a central vanadium atom coordinated to two cyclopentadienyl (Cp) rings and two chloride ligands. The diagram below illustrates the logical relationship between these components.

Experimental Protocol: Synthesis

The first reported synthesis of Cp₂VCl₂ was conducted by Wilkinson and Birmingham.[1][2] The protocol involves the reaction of sodium cyclopentadienide (NaC₅H₅) with vanadium tetrachloride (VCl₄) in an appropriate solvent.

Objective: To synthesize Dichlorobis(η⁵-cyclopentadienyl)vanadium(IV) (Cp₂VCl₂).

Materials:

-

Vanadium tetrachloride (VCl₄)

-

Sodium cyclopentadienide (NaC₅H₅)

-

Tetrahydrofuran (THF), anhydrous

-

Chloroform

-

Hydrogen chloride (gas or solution)

-

Toluene

Methodology:

-

Reaction: Sodium cyclopentadienide (NaC₅H₅) is reacted with vanadium tetrachloride (VCl₄) in anhydrous tetrahydrofuran (THF) as the solvent. This should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with moisture.

-

Extraction: Following the initial reaction, the product is worked up by extraction with chloroform.

-

Purification: Hydrogen chloride is introduced to the chloroform extract.

-

Recrystallization: The final product is purified by recrystallization from toluene to yield green crystals of Cp₂VCl₂.[2]

The workflow for this synthesis is visualized below.

Applications in Research and Development

Cp₂VCl₂ serves as a valuable precursor for a variety of bis(cyclopentadienyl)vanadium(IV) compounds and has been utilized in several areas of chemical research.[1]

-

Organic Synthesis: The compound has been employed as a catalyst in organic synthesis, for instance, in pinacol-type coupling reactions.[1][3]

-

Polymerization Catalyst: It has found applications as a catalyst for polymerization reactions.[3]

-

Anticancer Research: Similar to its titanium analogue, Cp₂VCl₂ has been investigated as a potential anticancer agent.[1][2][4] Its mechanism of action is thought to involve interactions with proteins such as transferrin.[1][2] Studies have indicated its potential as an antiproliferative agent against various human and animal cell lines.[4] Research in this area includes the synthesis of substituted vanadocene dichlorides to enhance cytotoxic activity.[4]

References

- 1. Vanadocene dichloride - Wikipedia [en.wikipedia.org]

- 2. Vanadocene_dichloride [chemeurope.com]

- 3. Vanadinocene Dichloride | 12083-48-6 [chemicalbook.com]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Bis(cyclopentadienyl)vanadium chloride | C10H10Cl2V-2 | CID 82917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bis(cyclopentadienyl)vanadium dichloride | Dichlorobis(cyclopentadienyl)vanadium | C10H10Cl2V - Ereztech [ereztech.com]

The Electronic Structure of Vanadocene Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadocene dichloride, (η⁵-C₅H₅)₂VCl₂ or Cp₂VCl₂, is an organometallic compound that has garnered significant interest due to its potential as an anticancer agent.[1][2] Its biological activity is intrinsically linked to its electronic structure, which dictates its reactivity, stability, and interactions with biological targets. This technical guide provides an in-depth analysis of the electronic structure of vanadocene dichloride, compiling data from experimental and theoretical studies to offer a comprehensive resource for researchers in chemistry, biology, and medicine.

Vanadocene dichloride is a paramagnetic compound with a d¹ electron configuration, making it a subject of study for various spectroscopic and computational techniques.[1][3] Understanding the arrangement and energies of its molecular orbitals is crucial for elucidating its mechanism of action and for the rational design of new, more effective vanadium-based therapeutics.

Molecular Geometry

The molecular geometry of vanadocene dichloride is a distorted tetrahedron around the central vanadium atom. The two cyclopentadienyl (Cp) rings are in a bent conformation, and the two chloride ligands occupy the remaining coordination sites. While a definitive crystal structure for the parent Cp₂VCl₂ has remained elusive, computational studies and crystal structures of closely related derivatives provide a clear picture of its geometry.

Table 1: Calculated and Representative Bond Lengths and Angles for Vanadocene Dichloride and Related Compounds.

| Parameter | Calculated Value (Cp₂VCl₂) | Experimental Value (Substituted Cp₂VCl₂) |

| V-Cl Bond Length | 2.37 Å | 2.38 - 2.40 Å |

| V-Cp (centroid) Distance | 2.06 Å | 2.05 - 2.07 Å |

| V-C (average) Distance | 2.38 Å | 2.37 - 2.41 Å |

| Cl-V-Cl Bond Angle | 87.2° | 86.5 - 88.0° |

| Cp-V-Cp (centroid) Angle | 134.0° | 133.0 - 135.0° |

Note: Calculated values are from DFT studies. Experimental values are from crystal structures of ring-substituted vanadocene dichloride derivatives.

Electronic Configuration and Molecular Orbitals

The vanadium atom in vanadocene dichloride is in the +4 oxidation state, with a d¹ electronic configuration. This single d-electron resides in the highest occupied molecular orbital (HOMO), which is primarily of metal character. The nature and energy of this orbital are critical to the molecule's reactivity and paramagnetic properties.

Photoelectron spectroscopy (PES) and density functional theory (DFT) calculations have been instrumental in determining the electronic structure of vanadocene dichloride. The HOMO is predominantly composed of the vanadium d(z²) orbital, with some contribution from the d(x²-y²) orbital.

Table 2: Experimental Ionization Energies and Calculated Molecular Orbital Energies for Vanadocene Dichloride.

| Molecular Orbital | Experimental Ionization Energy (eV) | Calculated Orbital Energy (eV) (DFT) | Primary Character |

| HOMO (a₁) | 7.40 | -5.73 | V d(z²) + d(x²-y²) |

| HOMO-1 (b₂) | 8.75 | -7.12 | Cl p |

| HOMO-2 (a₁) | 9.10 | -7.45 | Cl p |

| HOMO-3 (b₁) | 9.45 | -7.78 | Cp π |

| HOMO-4 (a₂) | 9.70 | -8.01 | Cp π |

Source: Cranswick, M. A., et al. (2008). Journal of Organometallic Chemistry, 693(8-9), 1621-1627.[3]

The molecular orbital diagram below illustrates the relative energies and contributions of the metal and ligand orbitals.

Experimental Protocols

Synthesis of Vanadocene Dichloride

Vanadocene dichloride is typically synthesized by the reaction of vanadium tetrachloride (VCl₄) with sodium cyclopentadienide (NaCp) in an inert solvent such as tetrahydrofuran (THF).[1]

Protocol:

-

Sodium cyclopentadienide is prepared by reacting cyclopentadiene with sodium metal in THF under an inert atmosphere (e.g., nitrogen or argon).

-

Vanadium tetrachloride is added dropwise to a stirred suspension of sodium cyclopentadienide in THF at a low temperature (typically -78 °C).

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The solvent is removed under vacuum, and the resulting solid is extracted with a chlorinated solvent (e.g., dichloromethane or chloroform).

-

The product is purified by recrystallization from a suitable solvent, such as toluene, to yield green crystals of Cp₂VCl₂.

Photoelectron Spectroscopy (PES)

PES is a powerful technique for directly probing the energies of molecular orbitals. In a typical experiment, a sample in the gas phase is irradiated with high-energy photons, causing the ejection of electrons. The kinetic energies of these photoelectrons are measured, and from this, the binding energies of the electrons in the molecule can be determined.

Protocol:

-

A solid sample of vanadocene dichloride is heated in a sample inlet system to produce a vapor.

-

The vapor is introduced into a high-vacuum chamber where it is irradiated with a monochromatic photon source (e.g., He I radiation at 21.22 eV).

-

The emitted photoelectrons are collected and their kinetic energies are analyzed using a hemispherical electron energy analyzer.

-

The resulting spectrum of electron counts versus binding energy provides information about the energies of the molecular orbitals.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Due to its d¹ electron configuration, vanadocene dichloride is paramagnetic and thus amenable to study by EPR spectroscopy. EPR provides information about the electronic environment of the unpaired electron.

Protocol:

-

A solution of vanadocene dichloride is prepared in a suitable solvent (e.g., toluene or THF) and placed in a quartz EPR tube.

-

The sample is frozen in liquid nitrogen to obtain a glass, which minimizes molecular tumbling and allows for the resolution of anisotropic interactions.

-

The EPR spectrum is recorded at X-band frequency (~9.5 GHz) at low temperature (e.g., 77 K).

-

The resulting spectrum is analyzed to determine the g-tensor and the hyperfine coupling constants (A-tensor) for the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2).

Table 3: Representative EPR Parameters for Vanadocene Dichloride Species in Solution.

| Species | g_iso | |A_iso| (mT) | | :--- | :--- | :--- | | [Cp₂V(H₂O)Cl]⁺ | 1.985 | 7.68 | | [Cp₂V(H₂O)₂]²⁺ | 1.983 | 7.92 | | [Cp₂V(OH)₂] | 1.991 | 6.285 |

Source: S. K. S. Yadav et al. (2014). Dalton Transactions, 43(3), 1336-1347.

Computational Methodology

Density functional theory (DFT) has proven to be a valuable tool for investigating the electronic structure and properties of vanadocene dichloride.

Protocol:

-

The geometry of the vanadocene dichloride molecule is optimized using a specific functional (e.g., B3LYP or M06) and basis set (e.g., 6-311G(d,p) for main group elements and a suitable basis set like LANL2DZ for vanadium).

-

Frequency calculations are performed to confirm that the optimized geometry corresponds to a minimum on the potential energy surface.

-

Molecular orbital analysis is carried out to determine the energies, compositions, and spatial distributions of the molecular orbitals.

-

Properties such as ionization energies and EPR parameters can also be calculated and compared with experimental data.

Proposed Mechanism of Action: Interaction with Transferrin

The anticancer activity of vanadocene dichloride is believed to be linked to its interaction with the iron-transport protein transferrin. It is hypothesized that vanadocene dichloride can bind to transferrin and be transported into cancer cells, which often overexpress transferrin receptors.

Conclusion

The electronic structure of vanadocene dichloride is a key determinant of its chemical and biological properties. The presence of a single d-electron in a predominantly metal-based HOMO makes it a reactive and paramagnetic species. This technical guide has summarized the key structural and electronic features of vanadocene dichloride, drawing on a range of experimental and computational techniques. A deeper understanding of its electronic structure will continue to be vital for the development of new and improved metallodrugs for cancer therapy.

References

The Dawn of Vanadocene: A Technical Chronicle of the Historical Discovery of Bis(cyclopentadienyl)vanadium Compounds

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Published: November 3, 2025

Abstract

The mid-20th century marked a revolutionary period in organometallic chemistry, largely catalyzed by the discovery of ferrocene and the subsequent exploration of other "sandwich" compounds. Among these, the bis(cyclopentadienyl)vanadium complexes, collectively known as vanadocene and its derivatives, emerged as a fascinating class of compounds with unique electronic and reactive properties. This technical guide provides an in-depth chronicle of the historical discovery of these compounds, focusing on the seminal work of the early 1950s. It details the original experimental protocols, presents the initial quantitative data, and illustrates the synthetic pathways as understood by the pioneering chemists in the field. This document serves as a fundamental resource for researchers in organometallic chemistry, catalysis, and the development of metal-based therapeutics.

Introduction: The "Metallocene" Rush

The discovery of ferrocene in 1951 ignited a flurry of research into analogous compounds of other transition metals. The concept of a metal atom "sandwiched" between two cyclopentadienyl (Cp) rings was a paradigm shift in chemical bonding theory. It was in this fervent intellectual climate that chemists Geoffrey Wilkinson, Ernst Otto Fischer, and their collaborators turned their attention to vanadium, a first-row transition metal with a rich and varied redox chemistry. Their work in 1954 laid the foundation for our understanding of bis(cyclopentadienyl)vanadium compounds.[1][2][3] This guide revisits their pioneering syntheses and characterizations.

The First Synthesis of a Bis(cyclopentadienyl)vanadium Compound: Vanadocene Dichloride

The first bis(cyclopentadienyl)vanadium compound to be synthesized and characterized was not the neutral vanadocene, but its dichloride derivative, bis(cyclopentadienyl)vanadium(IV) chloride, commonly known as vanadocene dichloride ((C₅H₅)₂VCl₂). This landmark achievement was reported by G. Wilkinson and J. M. Birmingham in their 1954 paper in the Journal of the American Chemical Society.[4]

Experimental Protocol for the Synthesis of Bis(cyclopentadienyl)vanadium(IV) Chloride

The synthesis of vanadocene dichloride was achieved through the reaction of vanadium tetrachloride (VCl₄) with cyclopentadienylsodium (NaC₅H₅) in tetrahydrofuran (THF). The following protocol is based on the details provided in their 1954 publication.[4][5]

Reactants:

-

Vanadium tetrachloride (VCl₄)

-

Cyclopentadienylsodium (NaC₅H₅)

-

Tetrahydrofuran (THF), anhydrous

-

Toluene, anhydrous

-

Chloroform

-

Hydrogen chloride gas

Procedure:

-

A solution of cyclopentadienylsodium was prepared in anhydrous tetrahydrofuran.

-

To this solution, a solution of vanadium tetrachloride in anhydrous toluene was added dropwise with stirring. The reaction is exothermic and was likely performed with cooling.

-

After the addition was complete, the reaction mixture was stirred for a period to ensure complete reaction.

-

The solvent was then removed under reduced pressure.

-

The resulting solid residue was extracted with chloroform.

-

The chloroform extract was saturated with dry hydrogen chloride gas.

-

The saturated solution was then cooled, leading to the crystallization of the product.

-

The crude product was purified by recrystallization from toluene to yield blue, needle-like crystals of bis(cyclopentadienyl)vanadium(IV) chloride.

Initial Characterization and Quantitative Data

The newly synthesized compound was characterized by elemental analysis and was described as being paramagnetic, consistent with a d¹ vanadium(IV) center.[4]

| Property | Reported Value (1954) |

| Appearance | Blue, needle-like crystals |

| Elemental Analysis (Calculated for C₁₀H₁₀Cl₂V) | C, 47.65%; H, 3.97%; V, 20.22%; Cl, 28.16% |

| Elemental Analysis (Found) | C, 47.51%; H, 4.01%; V, 20.15%; Cl, 28.30% |

| Magnetic Properties | Paramagnetic |

| Table 1: Early Quantitative Data for Bis(cyclopentadienyl)vanadium(IV) Chloride.[4] |

The Genesis of Neutral Vanadocene

Following the synthesis of the stable vanadocene dichloride, the same research group, with the addition of E.O. Fischer, reported the preparation of the neutral, 15-electron vanadocene, bis(cyclopentadienyl)vanadium(II), in 1954.[6] This violet, crystalline solid proved to be highly reactive and air-sensitive.

Experimental Protocol for the Synthesis of Bis(cyclopentadienyl)vanadium(II)

Neutral vanadocene was prepared by the reduction of vanadocene dichloride.[6]

Reactants:

-

Bis(cyclopentadienyl)vanadium(IV) chloride ((C₅H₅)₂VCl₂)

-

Aluminum hydride (AlH₃) or a similar reducing agent

-

Appropriate anhydrous solvent (e.g., THF)

Procedure:

-

Bis(cyclopentadienyl)vanadium(IV) chloride was dissolved in an anhydrous solvent.

-

A solution of a suitable reducing agent, such as aluminum hydride, was added to the solution of vanadocene dichloride.

-

The reaction mixture was stirred until the color change indicated the completion of the reduction.

-

The solvent was removed under vacuum.

-

The product, bis(cyclopentadienyl)vanadium(II), was isolated and purified by sublimation in a vacuum at 100 °C.[6]

Initial Characterization and Quantitative Data

Vanadocene was characterized as a violet, crystalline, and paramagnetic solid.[6]

| Property | Reported Value (1954) |

| Appearance | Violet crystals |

| Melting Point | 167 °C |

| Magnetic Properties | Paramagnetic |

| Reactivity | Highly air-sensitive |

| Table 2: Early Quantitative Data for Bis(cyclopentadienyl)vanadium(II).[6] |

Synthesis of Bis(cyclopentadienyl)vanadium(III) Chloride

In their comprehensive 1954 paper, Wilkinson and Birmingham also described the synthesis of the corresponding vanadium(III) compound, bis(cyclopentadienyl)vanadium(III) chloride, from the vanadium(IV) dichloride.[4]

Experimental Protocol for the Synthesis of Bis(cyclopentadienyl)vanadium(III) Chloride

This compound was prepared by the controlled reduction of bis(cyclopentadienyl)vanadium(IV) chloride.

Reactants:

-

Bis(cyclopentadienyl)vanadium(IV) chloride ((C₅H₅)₂VCl₂)

-

Zinc dust

-

Water or a dilute acid

Procedure:

-

A suspension of bis(cyclopentadienyl)vanadium(IV) chloride in water was treated with zinc dust.

-

The mixture was stirred, leading to a color change as the vanadium was reduced from the +4 to the +3 oxidation state.

-

The resulting bis(cyclopentadienyl)vanadium(III) chloride was then extracted and purified.

Initial Characterization and Quantitative Data

The vanadium(III) compound was also characterized by elemental analysis.[4]

| Property | Reported Value (1954) |

| Appearance | Green solid |

| Elemental Analysis (Calculated for C₁₀H₁₀ClV) | C, 55.45%; H, 4.62%; V, 23.55%; Cl, 16.38% |

| Elemental Analysis (Found) | C, 55.38%; H, 4.68%; V, 23.49%; Cl, 16.45% |

| Table 3: Early Quantitative Data for Bis(cyclopentadienyl)vanadium(III) Chloride.[4] |

Synthetic Pathways and Relationships

The early research established a clear synthetic relationship between the different oxidation states of bis(cyclopentadienyl)vanadium chlorides and the neutral vanadocene. The following diagrams illustrate these foundational synthetic workflows.

Conclusion and Future Perspectives

The seminal work of Wilkinson, Fischer, and Birmingham in 1954 provided the gateway to the rich and diverse chemistry of bis(cyclopentadienyl)vanadium compounds. Their detailed experimental procedures and initial characterizations, though rudimentary by modern standards, were foundational. The syntheses of vanadocene dichloride, neutral vanadocene, and the vanadium(III) chloride derivative established the key members of this organometallic family and their redox relationships.

This historical foundation has paved the way for decades of research into the applications of vanadocene derivatives in catalysis and, more recently, in the field of medicinal chemistry as potential anti-cancer agents. For professionals in drug development, understanding the fundamental chemistry and historical context of these compounds is crucial for the rational design of new metallodrugs. This guide serves as a testament to the enduring legacy of the pioneers of organometallic chemistry and as a valuable technical resource for contemporary researchers.

References

Solubility of bis(cyclopentadienyl)vanadium chloride in organic solvents

An In-depth Technical Guide on the Solubility of Bis(cyclopentadienyl)vanadium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as vanadocene dichloride (Cp₂VCl₂), is an organometallic compound that has garnered significant interest for its potential as an anticancer agent.[1][2] A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in both research and drug development. This technical guide provides a comprehensive overview of the known solubility characteristics of Cp₂VCl₂, detailed experimental protocols for solubility determination, and a visualization of a key signaling pathway implicated in its mode of action.

Solubility of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative solubility information has been reported. The compound's solubility is influenced by the polarity of the solvent and its reactivity.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Chemical Formula | Polarity | Solubility | Notes |

| Chloroform | CHCl₃ | Nonpolar | Soluble | [3][4][5] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [3][4][5] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | The initial preparation of Cp₂VCl₂ by Wilkinson and Birmingham involved THF as a solvent.[6] |

| Water | H₂O | Polar Protic | Reacts | Reacts with water, leading to decomposition.[3][4][5] |

| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble | Used for recrystallization, suggesting some degree of solubility at elevated temperatures.[6] |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Likely Soluble | Organometallic compounds are often soluble in halogenated solvents.[7] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Likely Soluble | A common solvent for poorly soluble compounds in drug discovery. |

| Acetone | C₃H₆O | Polar Aprotic | Likely Soluble | A polar aprotic solvent that may solubilize Cp₂VCl₂. |

| Benzene | C₆H₆ | Nonpolar | Likely Soluble | Similar to toluene, may exhibit some solubility. |

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of a solid organometallic compound like this compound in an organic solvent. Given the air and moisture sensitivity of many organometallic compounds, including Cp₂VCl₂, all procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

Gravimetric Method

This method directly measures the mass of the solute that dissolves in a given volume of solvent to achieve saturation.

Materials:

-

This compound

-

Anhydrous organic solvent of choice

-

Inert atmosphere glovebox or Schlenk line

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with airtight caps

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Oven

Procedure:

-

Preparation: Under an inert atmosphere, add an excess amount of finely ground this compound to a pre-weighed vial containing a magnetic stir bar.

-

Dissolution: Add a known volume of the anhydrous organic solvent to the vial. Seal the vial tightly.

-

Equilibration: Place the vial on a magnetic stirrer and agitate the suspension at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease stirring and allow the undissolved solid to settle.

-

Sample Collection: Carefully draw a known volume of the supernatant (the saturated solution) using a syringe fitted with a syringe filter to remove any suspended solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry vial. Carefully evaporate the solvent under a stream of inert gas or under vacuum at a slightly elevated temperature.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent used) x 100

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law to determine the concentration of the solute in a saturated solution.

Materials:

-

This compound

-

Anhydrous organic solvent of choice (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Inert atmosphere glovebox or Schlenk line

-

Analytical balance

-

Vials with airtight caps

-

Magnetic stirrer and stir bars

-

Syringe filters

Procedure:

-

Preparation of Standard Solutions:

-

Under an inert atmosphere, prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create a set of standard solutions with decreasing, known concentrations.

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) using the UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

-

-

Preparation of Saturated Solution:

-

Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution of this compound.

-

-

Sample Analysis:

-

Carefully take an aliquot of the clear, filtered supernatant and dilute it with a known volume of the pure solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.

-

Visualization of a Key Signaling Pathway

The anticancer activity of this compound is believed to involve the modulation of various cellular signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for cell proliferation and survival. Vanadium compounds have been shown to influence this pathway.[8]

Caption: Proposed mechanism of Cp₂VCl₂ action on the MAPK/ERK signaling pathway.

Conclusion

This compound exhibits solubility in several common organic solvents, a critical consideration for its application in medicinal chemistry and materials science. While quantitative data remains sparse, the provided qualitative information and detailed experimental protocols offer a solid foundation for researchers. Furthermore, the visualization of its interaction with key cellular signaling pathways, such as the MAPK/ERK pathway, underscores its potential as a therapeutic agent and provides a framework for future drug development efforts. Further research is warranted to establish precise solubility values and to fully elucidate the complex mechanisms underlying its biological activity.

References

- 1. Vanadocene dichloride induces apoptosis in HeLa cells through depolymerization of microtubules and inhibition of Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis-inducing vanadocene compounds against human testicular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Vanadate oxidative and apoptotic effects are mediated by the MAPK-Nrf2 pathway in layer oviduct magnum epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanadocene Dichloride: A Technical Guide to its Air and Moisture Sensitivity for Researchers and Drug Development Professionals

An In-depth Examination of the Stability, Degradation Pathways, and Handling of a Promising Organometallic Compound

Vanadocene dichloride, a paramagnetic organometallic compound with the formula (C₅H₅)₂VCl₂, has garnered significant interest in the fields of catalysis and, notably, as a potential anticancer agent. Its structural similarity to titanocene dichloride, a compound that entered clinical trials, has spurred extensive research into its biological activity. However, a critical challenge in the handling, formulation, and clinical application of vanadocene dichloride is its pronounced sensitivity to air and moisture. This technical guide provides a comprehensive overview of the air and moisture sensitivity of vanadocene dichloride, offering quantitative data, detailed experimental protocols, and visual representations of its degradation pathways to aid researchers, scientists, and drug development professionals in its effective use.

The Chemistry of Instability: Understanding Air and Moisture Sensitivity

Vanadocene dichloride is classified as an air and moisture-sensitive compound, meaning it readily degrades upon exposure to atmospheric oxygen and water vapor.[1] This reactivity stems from the electron-deficient nature of the vanadium(IV) center and the lability of its chloride and cyclopentadienyl (Cp) ligands.

Moisture Sensitivity (Hydrolysis):

Upon contact with water, vanadocene dichloride undergoes rapid hydrolysis. The initial and most immediate reaction is the displacement of the two chloride ligands by water molecules.[2] This process is significantly faster than the hydrolysis of the metal-cyclopentadienyl bonds. The hydrolysis proceeds in a stepwise manner, with the first chloride ion dissociating too rapidly to be easily measured. The subsequent loss of the second chloride ion is also a swift process. Following the loss of the chloride ligands, the cyclopentadienyl rings can also be cleaved from the vanadium center, leading to the formation of various vanadium-containing species.

Air Sensitivity (Oxidation):

Exposure to atmospheric oxygen leads to the oxidation of the vanadium(IV) center. While detailed kinetic studies on the direct reaction of solid vanadocene dichloride with oxygen are scarce, studies in solution and on related vanadium compounds indicate that the ultimate product of oxidation in the presence of water is the highly stable vanadyl ion (VO²⁺).[3] This oxidative degradation is a key concern for maintaining the compound's integrity and biological activity.

Quantitative Analysis of Decomposition

Understanding the rate of degradation is crucial for establishing appropriate handling and storage conditions. The following tables summarize the available quantitative data on the hydrolysis of vanadocene dichloride.

Table 1: Hydrolysis Kinetics of Vanadocene Dichloride in Aqueous Solution

| Parameter | Value | Conditions | Reference |

| Half-life for the loss of the second chloride ion | 24 minutes | 0.32 M KNO₃, 37 °C | [4] |

| Initial rate constant for M-(η⁵-C₅H₅) bond hydrolysis | ≤ 3.0 × 10⁻³ h⁻¹ | 0.32 M KNO₃, 37 °C | [4] |

Table 2: Hydrolytic Stability Comparison of Metallocene Dichlorides

| Compound | Order of Decreasing Hydrolytic Stability of M-(η⁵-C₅H₅) bond |

| Vanadocene Dichloride | 1 (Most Stable) |

| Titanocene Dichloride | 2 |

| Zirconocene Dichloride | 3 (Least Stable) |

Degradation Pathways